

An In-Depth Technical Guide to the Redox Properties of INT Formazan

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Compound of Interest

Compound Name: INT Formazan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium (INT) and its reduced product, **INT formazan**. This document details the core physicochemical characteristics, experimental applications, and the underlying biochemical principles of this widely used redox indicator.

Introduction to INT and its Redox Chemistry

Iodonitrotetrazolium (INT) is a water-soluble tetrazolium salt that serves as an artificial electron acceptor in a variety of biochemical assays.[1][2] Upon reduction, the tetrazolium ring is cleaved, resulting in the formation of a water-insoluble, red-to-purple crystalline product known as **INT formazan**. [2][3] This colorimetric change forms the basis of numerous quantitative assays designed to measure the metabolic activity of cells and the activity of specific enzymes, particularly dehydrogenases.[2][4][5]

The reduction of INT is primarily facilitated by cellular dehydrogenases and reductases, which transfer electrons from NADH and NADPH to the tetrazolium salt.[6] This process is indicative of active cellular respiration and metabolic function, making INT a valuable tool for assessing cell viability, proliferation, and cytotoxicity.[6]

Physicochemical Properties

The distinct properties of INT and its formazan product are central to its application in redox-based assays. A summary of these key characteristics is presented below.

Quantitative Data for INT (Iodonitrotetrazolium Chloride)

Property	Value	References
Synonyms	p-Iodonitrotetrazolium Violet, 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride	[5]
CAS Number	146-68-9	[4]
Molecular Formula	C ₁₉ H ₁₃ ClIN ₅ O ₂	[4]
Molecular Weight	505.70 g/mol	[4]
Appearance	Light yellow powder	[5]
Melting Point	240 °C (decomposes)	[2]
Solubility in Water	4 mg/mL (may require gentle heat and sonication)	[5]
Solubility in Ethanol	8-10 mg/mL	[3][5]
Solubility in DMSO	0.5 mg/mL	[7]
Storage	2-8°C, protected from light	[3][5]

Quantitative Data for INT Formazan

Property	Value	References
Synonyms	1-(4-Iodophenyl)-5-(4-nitrophenyl)-3-phenylformazan	
CAS Number	7781-49-9	
Molecular Formula	C ₁₉ H ₁₄ IN ₅ O ₂	
Molecular Weight	471.25 g/mol	
Appearance	Dark brown to black crystalline powder	
Melting Point	184-186 °C	
Solubility in Water	Insoluble	[2]
Solubility in Ethanol	Slightly soluble	
Solubility in DMSO	Soluble	[7]
Molar Extinction Coefficient (ε)	Varies by solvent (e.g., ~15,000 M ⁻¹ cm ⁻¹ in ethanol)	
Absorption Maximum (λ _{max})	Solvent-dependent (e.g., ~490 nm in many organic solvents)	[2]
Storage	Room temperature, protected from light	

Redox Mechanism and Biological Interactions

The utility of INT as a redox indicator is rooted in its ability to intercept electrons from biological electron transport chains. In eukaryotic cells, this reduction is largely attributed to the activity of mitochondrial dehydrogenases.

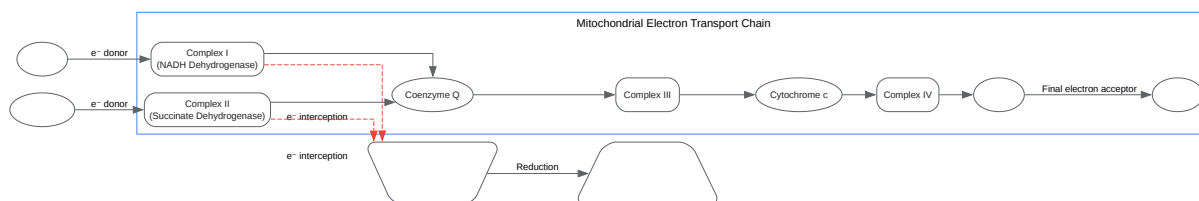
Experimental Workflow: INT Reduction in Cellular Respiration

The following diagram illustrates the general workflow for a cell-based INT reduction assay.



Signaling Pathway: INT as an Electron Acceptor from the Electron Transport Chain

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INT intercepts electrons from the mitochondrial ETC.

Experimental Protocols

The following are detailed methodologies for common applications of INT in assessing metabolic activity.

Cell Viability Assay in Cultured Mammalian Cells

This protocol is adapted from standard tetrazolium salt-based viability assays.

Materials:

- INT solution (1 mg/mL in sterile PBS or serum-free medium, protected from light)
- Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Adherent or suspension cells
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density (e.g., 1×10^4 to 5×10^4 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells).
- **Treatment:** If assessing the effect of a compound, remove the medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired exposure time.
- **INT Incubation:** Add 10 μ L of the INT solution to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the INT to formazan.
- **Formazan Solubilization:**
 - For adherent cells, carefully remove the medium and add 100 μ L of solubilization solution to each well.
 - For suspension cells, add 100 μ L of solubilization solution directly to the wells.
- **Incubation for Solubilization:** Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength between 490 nm and 520 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.
- **Data Analysis:** The absorbance is directly proportional to the number of viable, metabolically active cells.

Dehydrogenase Activity in Bacterial Cultures

This protocol provides a method for assessing the overall dehydrogenase activity in a bacterial population.

Materials:

- INT solution (0.2% w/v in sterile distilled water, protected from light)
- Tris buffer (0.1 M, pH 7.6)
- Solubilization/extraction solvent (e.g., acetone, ethanol, or a 1:1 mixture of acetone and propanol)
- Bacterial culture
- Centrifuge and centrifuge tubes
- Spectrophotometer

Procedure:

- **Sample Preparation:** Harvest a defined volume of bacterial culture and centrifuge to pellet the cells.
- **Resuspension:** Resuspend the bacterial pellet in Tris buffer.
- **INT Incubation:** Add the INT solution to the bacterial suspension. The final concentration of INT should be optimized for the specific bacterial species and density.
- **Incubation:** Incubate the mixture in the dark at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
- **Reaction Termination and Extraction:** Stop the reaction by adding the extraction solvent. This will also serve to extract the formazan from the cells.
- **Centrifugation:** Centrifuge the mixture to pellet any cell debris.
- **Absorbance Measurement:** Transfer the supernatant containing the solubilized formazan to a cuvette and measure the absorbance at approximately 490 nm.

- **Quantification:** The amount of formazan produced can be quantified using a standard curve prepared with known concentrations of **INT formazan**.

Factors Influencing INT Reduction Kinetics

The rate of INT reduction can be influenced by several factors, which should be considered when designing and interpreting experiments.

- **Temperature:** Enzyme-catalyzed reactions, including the reduction of INT by dehydrogenases, are temperature-dependent.[8][9] Increasing the temperature generally increases the reaction rate up to an optimal point, after which the enzyme may denature.[9]
- **pH:** The activity of dehydrogenases is pH-sensitive, with each enzyme having an optimal pH range for activity.[8][9]
- **Substrate Concentration:** The availability of electron donors (e.g., NADH, succinate) will affect the rate of INT reduction.[8]
- **Enzyme Concentration:** The rate of formazan production is directly related to the concentration of active dehydrogenases.[8][9]
- **Presence of Inhibitors:** Compounds that inhibit dehydrogenase activity or the electron transport chain will reduce the rate of INT reduction.[9]
- **Oxygen Concentration:** In some systems, oxygen can compete with INT for electrons, potentially leading to an underestimation of metabolic activity.

Conclusion

INT and its formazan product provide a robust and versatile system for the colorimetric quantification of cellular metabolic activity. A thorough understanding of its redox properties, the underlying biochemical mechanisms, and the factors influencing the reaction kinetics is essential for the successful design and interpretation of assays utilizing this valuable tool in research and development.

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